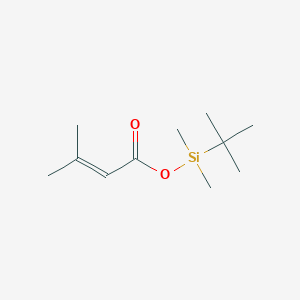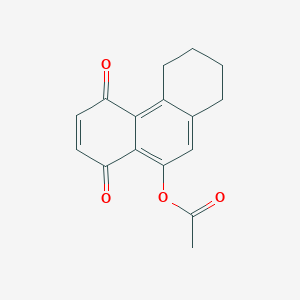
6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione is a complex organic compound characterized by its unique structure featuring multiple phenyl groups and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione typically involves a multi-step process. One common method includes the condensation of benzil and dibenzyl ketone in the presence of a basic catalyst. This reaction proceeds through a double aldol condensation mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: An organic compound with a similar phenyl-substituted structure.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Another compound with multiple phenyl groups and a cyclopentadiene core.
Uniqueness
6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione is unique due to its octaazacyclotetradeca core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phenyl-substituted compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
109973-88-8 |
|---|---|
Molecular Formula |
C30H24N8S2 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
6,7,13,14-tetraphenyl-1,2,4,5,8,9,11,12-octazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione |
InChI |
InChI=1S/C30H24N8S2/c39-29-35-31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32-36-30(40)38-34-28(24-19-11-4-12-20-24)27(33-37-29)23-17-9-3-10-18-23/h1-20H,(H2,35,37,39)(H2,36,38,40) |
InChI Key |
LQHRUCJDACACIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)NN=C(C(=NNC(=S)NN=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)





